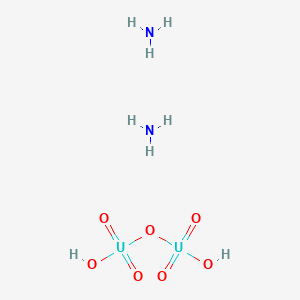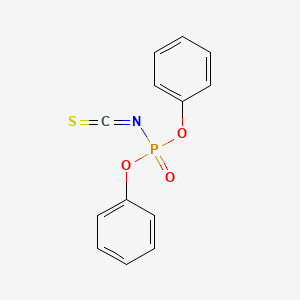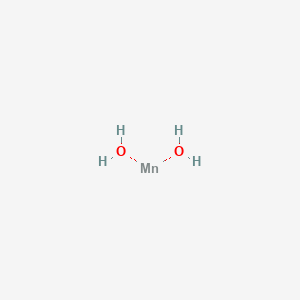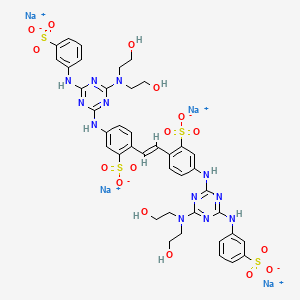
TANTALUM ALUMINIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum aluminide is an intermetallic compound composed of tantalum and aluminum. It is known for its high melting point, excellent oxidation resistance, and good mechanical properties at elevated temperatures. These characteristics make it a valuable material for various high-temperature applications, particularly in the aerospace and automotive industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tantalum aluminide can be synthesized through several methods, including:
Powder Metallurgy: This involves mixing tantalum and aluminum powders, followed by compaction and sintering at high temperatures to form the intermetallic compound.
Self-Propagating High-Temperature Synthesis (SHS): This method involves initiating a highly exothermic reaction between tantalum and aluminum powders, leading to the formation of this compound.
Arc Melting: Tantalum and aluminum are melted together in an arc furnace to produce the intermetallic compound.
Industrial Production Methods
In industrial settings, this compound is often produced using advanced manufacturing techniques such as:
Additive Manufacturing: Techniques like electron beam melting (EBM) and selective laser melting (SLM) are used to fabricate complex components from this compound powders.
Casting and Melting: Traditional casting methods are employed to produce large components, followed by heat treatment to achieve the desired microstructure and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Tantalum aluminide undergoes various chemical reactions, including:
Oxidation: this compound exhibits excellent oxidation resistance due to the formation of a protective aluminum oxide layer on its surface.
Reduction: Under certain conditions, this compound can be reduced to its constituent elements.
Substitution: this compound can participate in substitution reactions where other elements replace tantalum or aluminum in the compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Can be achieved using strong reducing agents such as hydrogen or carbon at elevated temperatures.
Substitution: Requires specific reagents and conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of aluminum oxide (Al2O3) and tantalum oxide (Ta2O5).
Reduction: Production of elemental tantalum and aluminum.
Substitution: Formation of new intermetallic compounds with substituted elements.
Wissenschaftliche Forschungsanwendungen
Tantalum aluminide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and resistance to corrosion.
Biology: Investigated for potential use in biomedical implants and devices due to its biocompatibility.
Medicine: Explored for use in medical devices and instruments that require high strength and resistance to wear.
Industry: Widely used in the aerospace and automotive industries for components that operate at high temperatures, such as turbine blades and exhaust systems.
Wirkmechanismus
The mechanism by which tantalum aluminide exerts its effects is primarily due to its unique intermetallic structure. The compound’s high melting point and excellent oxidation resistance are attributed to the strong bonding between tantalum and aluminum atoms. The formation of a protective aluminum oxide layer on the surface further enhances its resistance to oxidation and corrosion. Additionally, the compound’s mechanical properties are influenced by its ordered crystal structure, which provides high strength and stability at elevated temperatures.
Vergleich Mit ähnlichen Verbindungen
Tantalum aluminide can be compared with other similar intermetallic compounds, such as:
Titanium Aluminide (TiAl): Known for its high strength-to-weight ratio and excellent high-temperature properties, making it suitable for aerospace applications.
Nickel Aluminide (NiAl): Exhibits good oxidation resistance and high-temperature strength, commonly used in turbine blades and other high-temperature components.
Iron Aluminide (FeAl): Offers good corrosion resistance and moderate high-temperature strength, used in various industrial applications.
Uniqueness of this compound
This compound stands out due to its exceptional oxidation resistance and high melting point, making it particularly suitable for applications that require long-term stability at elevated temperatures. Its unique combination of properties makes it a valuable material for advanced engineering applications.
Eigenschaften
InChI |
InChI=1S/5Al.3Ta/q;;;;;3*+5 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXLASKOGAYVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Ta+5].[Ta+5].[Ta+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5Ta3+15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7513 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










